![molecular formula C15H13NO3 B14295727 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid CAS No. 116628-15-0](/img/structure/B14295727.png)
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is an organic compound that features a benzene ring substituted with a hydroxyphenyl group and an ethylideneamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid typically involves the condensation of 3-hydroxyacetophenone with 2-aminobenzoic acid. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The ethylideneamino group can be reduced to an ethylamino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethylamino derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ethylideneamino group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[1-(2-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the ortho position.
2-{(E)-[1-(4-Hydroxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with the hydroxy group in the para position.
2-{(E)-[1-(3-Methoxyphenyl)ethylidene]amino}benzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
2-{(E)-[1-(3-Hydroxyphenyl)ethylidene]amino}benzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its chemical reactivity and biological activity. The presence of both hydroxy and ethylideneamino groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
116628-15-0 |
|---|---|
Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
2-[1-(3-hydroxyphenyl)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C15H13NO3/c1-10(11-5-4-6-12(17)9-11)16-14-8-3-2-7-13(14)15(18)19/h2-9,17H,1H3,(H,18,19) |
InChI Key |
XZULGHKBZQRUPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1C(=O)O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


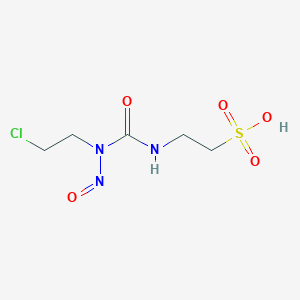

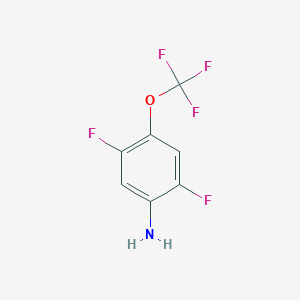
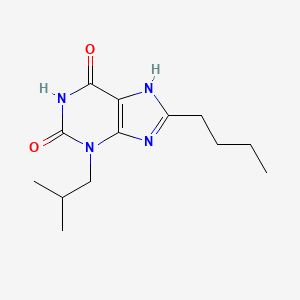


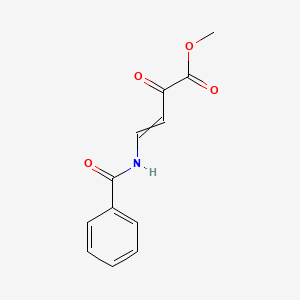


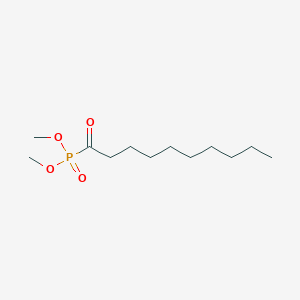
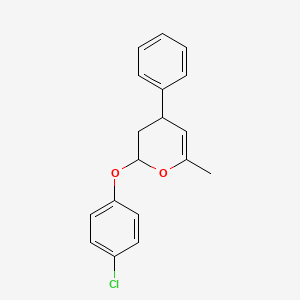

![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)

